molecular formula C12H26Cl2N2O6S2 B564533 (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride CAS No. 1356019-49-2

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride

Cat. No.: B564533
CAS No.: 1356019-49-2
M. Wt: 429.368
InChI Key: RTHLWBRFHBFYKR-BZDVOYDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride is a synthetic compound that features two cystineyl groups linked by a 3,6-dioxa-octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride typically involves the reaction of cystine with a 3,6-dioxa-octane derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The cystineyl groups can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The compound can participate in substitution reactions where the cystineyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Disulfide-linked derivatives.

    Reduction: Thiol-containing derivatives.

    Substitution: Compounds with modified cystineyl groups.

Scientific Research Applications

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving redox reactions and thiol-disulfide balance.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and detoxifying effects.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride involves its ability to participate in redox reactions. The cystineyl groups can form and break disulfide bonds, which play a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including proteins and enzymes, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    L-Cystine bis(t-butyl ester) dihydrochloride: A similar compound with esterified cystineyl groups.

    L-Cystine dihydrochloride: A simpler derivative with similar redox properties.

Uniqueness

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride is unique due to its specific structure, which allows it to act as a versatile redox agent. Its ability to form stable disulfide bonds and participate in various chemical reactions makes it valuable for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6S2.2ClH/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18;;/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHLWBRFHBFYKR-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCSC[C@@H](C(=O)O)N)OCCSC[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747167
Record name (2R,15R)-2,15-Diamino-7,10-dioxa-4,13-dithiahexadecane-1,16-dioic acid--hydrogen chloride (1/2) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-49-2
Record name (2R,15R)-2,15-Diamino-7,10-dioxa-4,13-dithiahexadecane-1,16-dioic acid--hydrogen chloride (1/2) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.